3-[(2-Methylcyclopropyl)formamido]propanoic acid
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Overview
Description
3-[(2-Methylcyclopropyl)formamido]propanoic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.2. . This compound is characterized by the presence of a cyclopropyl group attached to a formamido group, which is further linked to a propanoic acid moiety.
Preparation Methods
The synthesis of 3-[(2-Methylcyclopropyl)formamido]propanoic acid typically involves the following steps:
Formamidation: The cyclopropyl derivative is then reacted with formamide under suitable conditions to introduce the formamido group.
Propanoic Acid Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-[(2-Methylcyclopropyl)formamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the formamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the formamido group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2-Methylcyclopropyl)formamido]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of 3-[(2-Methylcyclopropyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and specificity, while the formamido and propanoic acid moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-[(2-Methylcyclopropyl)formamido]propanoic acid include:
N-[(2-Methylcyclopropyl)carbonyl]-glycine: Similar structure but with a glycine moiety instead of beta-alanine.
N-[(2-Methylcyclopropyl)carbonyl]-valine: Contains a valine moiety, offering different steric and electronic properties.
N-[(2-Methylcyclopropyl)carbonyl]-leucine: Another analog with a leucine moiety, providing unique interactions and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2-methylcyclopropanecarbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5-4-6(5)8(12)9-3-2-7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXSMQMPYSITRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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